4-甲基哌嗪-1-羧酸苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

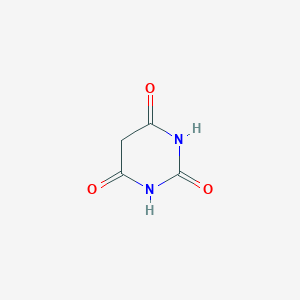

The compound "4-Methyl-piperazine-1-carboxylic acid phenyl ester" is a derivative of piperazine, which is a chemical structure that forms the backbone of various pharmacologically active compounds. Piperazine derivatives are known for their versatility in chemical synthesis and their potential in creating compounds with medicinal properties.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including protection and deprotection of functional groups, acylation, and cyclization. For instance, the synthesis of 3-oxo-6-[(phenylmethoxy)carbonyl]-2-piperazineacetic acid esters involves starting from L- or D-serine and dimethyl-D-malate, followed by acylation and a novel Friedel-Crafts reaction, which unexpectedly led to a tricyclic product . Another example is the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines, which are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution . These methods highlight the complexity and creativity involved in synthesizing piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite diverse, with the potential for creating various salts and polymorphic crystalline forms. For example, two new salts of the 4-(4-nitrophenyl)piperazin-1-ium cation have been prepared, showing different supramolecular assemblies in their crystalline forms . The study of hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] piperazine-2,5-dione also reveals different hydrogen-bonding networks in its polymorphs .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate . The reactivity of these compounds allows for the formation of complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was determined by X-ray diffraction, revealing its crystallization in the monoclinic system and the presence of weak intermolecular interactions and aromatic π–π stacking interactions . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets.

Relevant Case Studies

While the provided data does not include direct case studies of "4-Methyl-piperazine-1-carboxylic acid phenyl ester," the synthesis and characterization of related piperazine derivatives provide insights into the potential applications of such compounds. For instance, some piperazine derivatives have been tested for activity against schistosomiasis , while others have been evaluated for their antibacterial and anthelmintic activity . These studies demonstrate the relevance of piperazine derivatives in medicinal chemistry and their potential as therapeutic agents.

科学研究应用

代谢和药代动力学:

- Jiang 等人 (2007) 研究了 4-甲基哌嗪-1-碳二硫酸 3-氰基-3,3-二苯丙酯盐酸盐在大鼠中的代谢。他们发现它代谢成八种不同的代谢物,包括去甲基、N-乙酰基、N-甲酰基和苯基单羟基化代谢物等 (Jiang et al., 2007).

合成和化学性质:

- Fathalla 和 Pazdera (2017) 报道了哌嗪取代喹诺酮的合成,重点介绍了 [4-羟基-2-氧代-1-苯基-1,2-二氢-3-喹啉] 羧酸乙酯与 N1-单取代哌嗪盐酸盐或氨基酸酯盐酸盐的缩合 (Fathalla & Pazdera, 2017).

治疗应用和药理学:

- Galdino 等人 (2015) 研究了一种新的哌嗪衍生物,该衍生物对中枢神经系统具有推定的活性,表现出抗抑郁样作用,并涉及血清素能和儿茶酚胺能系统 (Galdino et al., 2015).

- de Brito 等人 (2012) 专注于一种新的哌嗪衍生物在小鼠中的抗焦虑样活性,表明涉及血清素能途径 (de Brito et al., 2012).

- Lecanu 等人 (2010) 合成并评估了一种针对神经保护的多治疗方法的化合物,可能对阿尔茨海默病治疗有益 (Lecanu et al., 2010).

- Silva 等人 (2015) 探讨了哌嗪衍生物的抗伤害感受和抗炎作用,突出了其在疼痛管理中的潜力 (Silva et al., 2015).

属性

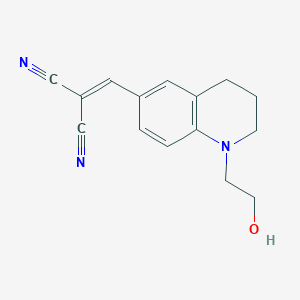

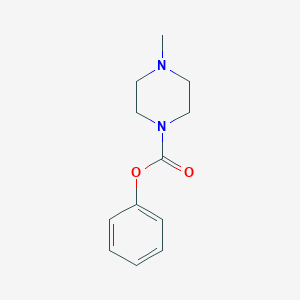

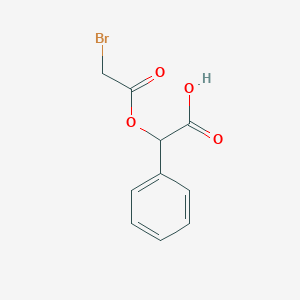

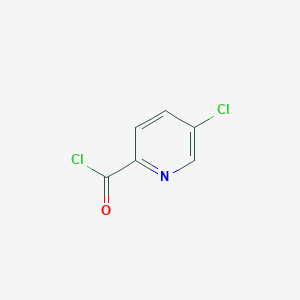

IUPAC Name |

phenyl 4-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWWKRSKUAYPCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-piperazine-1-carboxylic acid phenyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)